Cas no 926-59-0 (sodium 3-oxobut-1-en-1-olate)

sodium 3-oxobut-1-en-1-olate structure
sodium 3-oxobut-1-en-1-olate structure
商品名:sodium 3-oxobut-1-en-1-olate
CAS番号:926-59-0
MF:C4H5NaO2
メガワット:108.071072340012
CID:805350

sodium 3-oxobut-1-en-1-olate 化学的及び物理的性質

名前と識別子

    • Butanal, 3-oxo-,ion(1-), sodium (1:1)
    • sodium,3-oxobut-1-en-1-olate
    • (E)-3-oxobut-1-en-1-olate
    • sodium (E)-3-oxobut-1-en-1-olate
    • sodium 3-oxobut-1-en-1-olate
    • インチ: 1S/C4H5O2.Na/c1-4(6)2-3-5;/h2-3H,1H3;/q-1;+1
    • InChIKey: YNNCRUAQWRXPLA-UHFFFAOYSA-N
    • ほほえんだ: [CH-](C=O)C(=O)C.[Na+]

計算された属性

  • せいみつぶんしりょう: 108.018724
  • どういたいしつりょう: 108.018724
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 77.8
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 34.1

じっけんとくせい

  • ふってん: 178.9°Cat760mmHg
  • フラッシュポイント: 67.4°C

sodium 3-oxobut-1-en-1-olate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S699578-50mg
sodium 3-oxobut-1-en-1-olate
926-59-0
50mg
$ 160.00 2022-06-02
TRC
S699578-10mg
sodium 3-oxobut-1-en-1-olate
926-59-0
10mg
$ 50.00 2022-06-02
TRC
S699578-100mg
sodium 3-oxobut-1-en-1-olate
926-59-0
100mg
$ 230.00 2022-06-02

sodium 3-oxobut-1-en-1-olate 関連文献

sodium 3-oxobut-1-en-1-olateに関する追加情報

Sodium 3-Oxobut-1-en-1-olate (CAS No. 926-59-0): A Comprehensive Overview

Sodium 3-Oxobut-1-en-1-olate, also known by its CAS number 926-59-0, is a versatile and significant compound in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions, particularly in the synthesis of complex molecules. The structure of sodium 3-Oxobut-1-en-1-olate consists of a sodium ion (Na+) and the conjugate base of 3-Oxobutenoic acid, which imparts unique chemical properties that make it invaluable in both academic and industrial settings.

The chemical structure of sodium 3-Oxobut-1-en-1-olate is characterized by a four-carbon chain with a ketone group at the third position and an enolizable alpha hydrogen. This configuration allows the compound to participate in enolate chemistry, a fundamental concept in organic synthesis. The enolate form is particularly reactive, enabling it to act as a nucleophile in various reactions such as alkylation, acylation, and conjugate additions. Recent studies have highlighted its role in asymmetric catalysis, where it serves as a key intermediate in the formation of chiral centers.

One of the most notable applications of sodium 3-Oxobut-1-en-1-olate is in the synthesis of beta-keto esters and related compounds. These compounds are essential building blocks in organic chemistry, often used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. For instance, the use of sodium 3-Oxobut-1-en-1-oate as an enolate precursor has been pivotal in the development of novel antibiotics and antiviral agents.

Recent advancements in green chemistry have also brought sodium 3-Oxobutene to the forefront of sustainable chemical processes. Researchers have explored its potential as a biodegradable intermediate in environmentally friendly syntheses. For example, studies published in leading journals such as *Green Chemistry* and *Journal of Sustainable Chemistry* have demonstrated its utility in reducing waste generation during organic transformations.

In addition to its synthetic applications, sodium 3-Oxobutene has been investigated for its role in biochemistry. It has been identified as an intermediate in certain metabolic pathways, particularly those involving ketone bodies. This discovery has opened new avenues for research into metabolic disorders and potential therapeutic interventions.

The synthesis of sodium 3-Oxobutene typically involves deprotonation of 3-Oxobutenic acid using a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction conditions are carefully controlled to ensure optimal yield and purity. Recent innovations in catalytic systems have further enhanced the efficiency of this process, making it more accessible for large-scale production.

From an analytical standpoint, sodium 3-Oxobutenol can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These methods provide critical insights into its molecular structure and reactivity. For instance, the enolizable proton's chemical shift in NMR spectra is indicative of its readiness to participate in nucleophilic attacks during reactions.

In conclusion, sodium 3-Oxobutenol (CAS No. 926590) remains a cornerstone compound in organic chemistry due to its unique reactivity and versatility. Its applications span across diverse fields including pharmaceuticals, agrochemicals, and green chemistry. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing chemical science.

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